[Os(eta(5)-C5H5)2]
Description
[Os(η⁵-C₅H₅)₂], or osmocene, is an organometallic compound consisting of an osmium (Os) center sandwiched between two cyclopentadienyl (C₅H₅) rings in a pentagonal antiprismatic geometry. As a heavier congener of ferrocene ([Fe(η⁵-C₅H₅)₂]), osmocene exhibits distinct electronic and magnetic properties due to osmium’s higher atomic mass, expanded d-orbital participation, and stronger relativistic effects. These features influence its reactivity, stability, and applications in catalysis, materials science, and bioinorganic chemistry .
Properties
Molecular Formula |
C10H10Os-6 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;osmium |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI Key |
SVRJEADNGCVXAW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Os] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Ferrocene ([Fe(η⁵-C₅H₅)₂])
- Structure : Both ferrocene and osmocene adopt sandwich geometries, but osmocene’s larger metal center (Os: 1.92 Å ionic radius vs. Fe: 1.64 Å) results in a longer metal-ligand bond distance .
- Electronic Properties: Ferrocene is diamagnetic with a singlet ground state, while osmocene exhibits paramagnetic behavior due to its triplet ground state under certain conditions . Relativistic effects in osmium enhance spin-orbit coupling, leading to a more pronounced splitting of d-orbitals compared to iron .
- Aromaticity : Ferrocene’s cyclopentadienyl rings sustain a diatropic magnetically induced ring current (MIRC) of ~12 nA T⁻¹, indicative of aromaticity. Osmocene’s MIRC is weaker (~5–8 nA T⁻¹) due to reduced electron delocalization from relativistic contraction .
Ruthenocene ([Ru(η⁵-C₅H₅)₂])
- Stability: Ruthenocene is less stable than osmocene due to ruthenium’s smaller atomic size and weaker metal-ligand interactions.
- Magnetic Behavior: Ruthenocene typically adopts a singlet ground state but can transition to a paramagnetic triplet state at elevated temperatures, a property less pronounced in osmocene .
Chromium and Molybdenum Analogues
- [Cr(η⁵-C₅H₅)₂] and [Mo(η⁵-C₅H₅)₂]: These Group VI metallocenes exhibit stronger aromaticity in their triplet states (MIRC: 15–16 nA T⁻¹) compared to osmocene. Their singlet states, however, show weaker or non-aromatic behavior (MIRC: 1–6 nA T⁻¹) . The partially ionic bonding in chromium and molybdenum derivatives contrasts with osmocene’s more covalent bonding, which arises from osmium’s higher electronegativity .
Functional and Application Comparisons
Catalytic Activity
- Osmocene : Used in hydrogenation and oxidation catalysis due to Os’s ability to stabilize high oxidation states (e.g., Os⁴⁺).
- Ferrocene : Primarily employed in redox catalysis and polymer stabilization but less effective in high-temperature reactions compared to osmocene .
Data Tables
Table 1. Comparative Properties of Group VIII Metallocenes
| Property | [Fe(η⁵-C₅H₅)₂] | [Ru(η⁵-C₅H₅)₂] | [Os(η⁵-C₅H₅)₂] |
|---|---|---|---|
| Metal Ionic Radius (Å) | 1.64 | 1.78 | 1.92 |
| MIRC (nA T⁻¹) | ~12 | ~8 | ~5–8 |
| Ground State Spin | Singlet | Singlet | Triplet |
| Thermal Stability (°C) | 174 | 195 | 220 |
Table 2. Aromaticity Trends in Metallocenes
| Compound | Triplet State MIRC (nA T⁻¹) | Singlet State MIRC (nA T⁻¹) |
|---|---|---|
| [Cr(η⁵-C₅H₅)₂] | 15.3 | 5.8 |
| [Mo(η⁵-C₅H₅)₂] | 16.2 | 1.3 |
| [Os(η⁵-C₅H₅)₂] | ~8 (inferred) | Not reported |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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